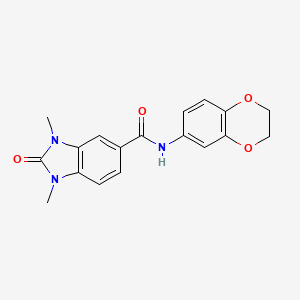![molecular formula C18H21N3O4S B5300219 N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide, also known as MESE, is a chemical compound that has gained significant attention in scientific research. It is a sulfonylhydrazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide is not fully understood. However, it is believed to exert its anticancer effects through the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide in lab experiments are its low toxicity and high solubility in aqueous and organic solvents. However, the limitations of using N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide are its high cost and limited availability.
Future Directions
There are several future directions for the research on N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Another direction is to explore its potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Additionally, the development of more efficient and cost-effective synthesis methods for N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide could increase its availability and potential for therapeutic use.
Conclusion:
In conclusion, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide is a promising chemical compound that has shown potential in various scientific research applications. Its anticancer, anti-inflammatory, and antioxidant properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide involves the reaction between 4-methoxybenzenesulfonylhydrazide and 4-nitrobenzaldehyde in the presence of ethanol and sodium hydroxide. The resulting intermediate is then reacted with 4-aminophenylpropanamide in the presence of acetic acid to yield N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-[4-[(Z)-N-[(4-methoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-18(22)19-15-7-5-14(6-8-15)13(2)20-21-26(23,24)17-11-9-16(25-3)10-12-17/h5-12,21H,4H2,1-3H3,(H,19,22)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYQKWUGXGSJX-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1Z)-1-{2-[(4-methoxyphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)